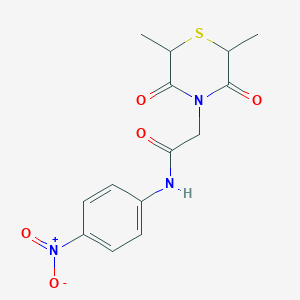

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide

Vue d'ensemble

Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and a nitrophenyl group, which is known for its electron-withdrawing properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thiomorpholine ring: This can be achieved by reacting a suitable dicarbonyl compound with a sulfur source under acidic or basic conditions.

Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by coupling with the thiomorpholine derivative.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted acetamides.

Applications De Recherche Scientifique

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological potential. Key areas of investigation include:

- Antitumor Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines in vitro. This suggests a mechanism that may be useful for developing new cancer therapies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Antioxidant Properties : The presence of dioxo groups suggests that the compound could possess antioxidant capabilities, which are beneficial in mitigating oxidative stress-related diseases.

Toxicological Assessments

Toxicity studies have been conducted to evaluate the safety profile of the compound:

- Hepatotoxicity : Research has shown that while high doses can lead to liver cell degeneration, therapeutic doses are generally well tolerated, indicating a favorable safety margin for potential clinical applications.

Case Study 1: Antitumor Efficacy

A study focused on the compound's effects on gastric cancer cells revealed promising results. The findings indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as an antitumor agent.

Case Study 2: Hepatotoxicity Profile

In assessing hepatotoxicity, researchers found that while elevated doses caused liver damage, lower doses did not exhibit significant toxicity. This highlights the importance of dosage in therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiomorpholine ring can interact with sulfur-containing biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group, which can affect its chemical and biological properties.

Uniqueness

The presence of both the thiomorpholine ring and the nitrophenyl group in 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide makes it unique. The combination of these functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Activité Biologique

2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide is a compound that belongs to the class of acetamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol. The compound features a thiomorpholine ring that is substituted with dioxo groups and an acetamide functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may influence enzyme activity and cellular pathways critical for bacterial survival and proliferation. The specific mechanisms include:

- Inhibition of Penicillin-Binding Proteins (PBPs) : Similar compounds have been shown to inhibit PBPs, leading to disruption in bacterial cell wall synthesis and subsequent cell lysis .

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting a role in anticancer therapy .

Antibacterial Activity

Research has indicated that acetamide derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have demonstrated effectiveness against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The presence of specific functional groups enhances the antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds with similar thiomorpholine structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism likely involves modulation of signaling pathways that control cell growth and survival.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-8-13(19)16(14(20)9(2)23-8)7-12(18)15-10-3-5-11(6-4-10)17(21)22/h3-6,8-9H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFVMDRGXWPYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331929 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868215-43-4 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.